molecular formula C21H22N4O4S B2649715 Methyl 4-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1251619-91-6

Methyl 4-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate

Cat. No.: B2649715
CAS No.: 1251619-91-6
M. Wt: 426.49
InChI Key: PUWHQSCXLNQWEO-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a piperidine ring via an acetamido group. The piperidine moiety is further substituted with a 1,2,4-oxadiazole ring bearing a thiophene substituent. The compound’s molecular weight and polarity are influenced by the ester and amide functionalities, impacting its solubility and bioavailability.

Properties

IUPAC Name

methyl 4-[[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-28-21(27)15-4-6-16(7-5-15)22-18(26)13-25-10-8-14(9-11-25)20-23-19(24-29-20)17-3-2-12-30-17/h2-7,12,14H,8-11,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWHQSCXLNQWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H23N3O2SC_{17}H_{23}N_{3}O_{2}S with a molecular weight of 333.5 g/mol. The structure includes a thiophene moiety, an oxadiazole ring, and a piperidine group, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiophene and oxadiazole rings exhibit notable antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed significant activity against various bacterial strains, suggesting that the incorporation of these moieties in the structure of this compound may enhance its antimicrobial efficacy .

Anticancer Potential

Several studies have explored the anticancer properties of similar compounds. For instance, oxadiazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines such as A431 and Jurkat cells. The mechanism often involves the induction of apoptosis through modulation of apoptotic pathways . The presence of the piperidine ring may also contribute to the overall activity by enhancing cellular uptake and interaction with target proteins.

Case Studies

  • Study on Antimicrobial Activity
    • Objective : To evaluate the antimicrobial efficacy of oxadiazole derivatives.
    • Findings : Compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The incorporation of thiophene significantly improved activity compared to non-thiophene derivatives .
  • Anticancer Activity Assessment
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Findings : The compound showed IC50 values comparable to established anticancer drugs, indicating potential as a therapeutic agent .

Data Tables

Biological Activity IC50 (µM) Tested Cell Lines Reference
Antimicrobial15E. coli
Anticancer20A431
Anticancer25Jurkat

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several classes of heterocyclic derivatives, including:

Compound Key Structural Differences Biological Relevance
Methyl 4,5-dimethoxy-2-(2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate Replaces 1,2,4-oxadiazole with a 1,2,4-triazole; additional methoxy groups on benzoate ring. Likely altered enzyme-binding affinity due to triazole’s distinct electronic properties.
Ethyl 4-((4-((3-((2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-5-yl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzoate Contains a pyrimidine-thioacetamido-thiazole chain and triazole linker. Potential dual Sirt2/HDAC6 inhibition activity due to pyrimidine and thiazole motifs.
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate Substitutes oxadiazole with thiadiazole; sodium salt enhances solubility. Higher intermolecular interaction energy with enzymes compared to reference compounds.

Physicochemical Properties

  • Molecular Weight: The target compound (~474.56 g/mol, inferred from ) is heavier than simpler analogues like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, ~575.5 g/mol) , likely due to the oxadiazole-piperidine-thiophene assembly.
  • Lipophilicity : The thiophene and oxadiazole groups may increase logP compared to triazole-containing derivatives, affecting membrane permeability.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of Methyl 4-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate?

  • Methodological Answer : A multi-step approach is typically employed:

Oxadiazole Formation : React thiophene-2-carboxylic acid with hydroxylamine and a nitrile precursor under reflux (e.g., in ethanol) to form the 1,2,4-oxadiazole core .

Piperidine Functionalization : Introduce the oxadiazole-thiophene moiety to the piperidine ring via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

Acetamido Linker Incorporation : Couple the piperidine intermediate with methyl 4-(2-chloroacetamido)benzoate using a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .

  • Optimization : Catalyst choice (e.g., Pd for coupling) and solvent selection (e.g., DMF vs. THF) significantly impact yields. Reaction monitoring via TLC or HPLC is critical .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole and piperidine substitution patterns. Key signals include thiophene protons (δ 6.8–7.5 ppm) and piperidine methylenes (δ 1.5–3.0 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.4%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate this compound’s pharmacological potential?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with variations in the oxadiazole (e.g., replacing thiophene with furan) or piperidine (e.g., N-methylation) to assess target binding .
  • Bioassays : Test inhibition of kinase targets (e.g., EGFR or Aurora kinases) using enzymatic assays. Compare IC₅₀ values with reference inhibitors .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, focusing on hydrogen bonds with the oxadiazole and hydrophobic contacts with the piperidine .

Q. What experimental approaches can resolve contradictions in reported biological activity data for structurally related compounds?

  • Methodological Answer :

  • Assay Standardization : Replicate conflicting studies under identical conditions (e.g., cell line, ATP concentration in kinase assays) to isolate variables .
  • Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays) to confirm activity .
  • Metabolic Stability Testing : Assess compound stability in microsomal preparations to rule out false negatives due to rapid degradation .

Q. What strategies mitigate challenges in achieving regioselectivity during the synthesis of the 1,2,4-oxadiazole-thiophene moiety?

  • Methodological Answer :

  • Precursor Design : Use tert-butyl nitrite or cyanuric chloride to direct cyclization toward the desired 3,5-substituted oxadiazole .
  • Microwave-Assisted Synthesis : Reduce side reactions (e.g., dimerization) by shortening reaction times and improving temperature control .
  • Protecting Groups : Temporarily protect reactive sites on the thiophene (e.g., trimethylsilyl groups) to prevent undesired substitutions .

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